
1,5-dimethyl-1H-pyrazol-3-amine
Overview
Description
1,5-Dimethyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring methyl groups at positions 1 and 5 and an amine group at position 2. Its molecular formula is C₅H₉N₃, with a molecular weight of 125.17 g/mol and CAS number 35100-92-6 . Its synthetic utility is further highlighted by its conversion to sulfonyl derivatives for inflammasome inhibition studies .
Preparation Methods
Cyclization of Precursors to Form 1,5-Dimethyl-1H-pyrazol-3-amine
General Synthetic Route
Direct Preparation from Primary Amines and 1,3-Diketones
A more recent and innovative method involves the direct synthesis of N-substituted pyrazoles, including this compound derivatives, from primary aliphatic amines and 1,3-diketones.
- Key reagents: Primary amines (e.g., methylamine), 2,4-pentanedione (acetylacetone), and O-(4-nitrobenzoyl)hydroxylamine as an aminating agent
- Solvent: Dimethylformamide (DMF)
- Reaction conditions: Heating at 85 °C for 1.5 hours
- Workup: Chromatographic purification on silica gel using hexane-ethyl acetate mixtures
This method allows for the synthesis of various substituted pyrazoles by varying the amine and diketone components. Although the yields for some derivatives range from 36% to 70%, this approach offers versatility and mild reaction conditions.
Compound Example | Yield (%) | Reaction Temp (°C) | Solvent | Notes |
---|---|---|---|---|
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38 | 85 | DMF | Yellowish oil product |
3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole | 36 | 85 | DMF | Volatile liquid |
3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | 70 | 85 | DMF | Red oil |
This synthetic route is adaptable for preparing this compound by selecting appropriate amines and diketones.
Functionalization of Pyrazole Derivatives
Another approach involves the functionalization of preformed pyrazole rings, such as 1,5-dimethyl-1H-pyrazole, by introducing amine groups through substitution reactions.
- Example: Reaction of 1,5-dimethyl-1H-pyrazole with N-methylmethanamine in organic solvents like acetonitrile or dichloromethane under reflux
- Catalysts: Bases such as sodium carbonate or potassium carbonate facilitate the reaction
- Purification: Column chromatography or recrystallization
- Industrial scale: Continuous flow reactors improve control and yield
This method is particularly useful for synthesizing N-substituted derivatives of this compound.
Parameter | Details |
---|---|
Starting materials | 1,5-dimethyl-1H-pyrazole, N-methylmethanamine |
Solvent | Acetonitrile, dichloromethane |
Catalyst | Sodium carbonate, potassium carbonate |
Temperature | Reflux |
Purification | Chromatography, recrystallization |
Industrial adaptation | Continuous flow reactors |
Summary Table of Preparation Methods
Method | Starting Materials | Key Conditions | Yield Range | Notes |
---|---|---|---|---|
Cyclization with hydrazine | 3,5-Dimethylpyrazole, hydrazine hydrate | Reflux in ethanol/water | Moderate-High | Industrially scalable |
Direct amination from amines | Primary amines, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5 h | 36-70% | Versatile, mild conditions |
Functionalization of pyrazole | 1,5-Dimethyl-1H-pyrazole, N-methylmethanamine | Reflux in organic solvent, base catalyst | Moderate | Suitable for N-substituted derivatives |
Multi-step synthesis of analogs | Diethyl butynedioate, methylhydrazine, brominating agents | Multi-step, mild to moderate conditions | Variable | Avoids toxic reagents, complex |
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacophore in developing new therapeutic agents. Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, have demonstrated various biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Case studies have shown that modifications to the pyrazole ring enhance anticancer efficacy against specific cancer types.
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase enzymes, reducing inflammation and pain. This property is particularly relevant in treating conditions such as arthritis.
- Antimicrobial Effects : this compound has shown promising results against various bacterial strains. For instance, studies report minimum inhibitory concentrations (MIC) for Staphylococcus aureus as low as 8 μg/mL.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structural features allow chemists to create diverse chemical libraries for drug discovery and development.
Agricultural Applications
The compound is also utilized in the development of agrochemicals. Its reactivity makes it suitable for creating herbicides and pesticides that target specific plant pathogens or pests.
Anticancer Activity
A study investigated the anticancer properties of this compound derivatives against human breast cancer cells. The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
In clinical settings, derivatives of this compound were tested against multi-drug-resistant strains of bacteria. One derivative exhibited superior efficacy compared to traditional antibiotics like vancomycin, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Biological Activity
1,5-Dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound has a molecular formula of and features a pyrazole ring with two methyl groups at the first position and an amino group at the third position. The compound exists in various forms, including its hydrochloride salt, which enhances its solubility and bioavailability in biological systems.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, this compound and its derivatives have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .
- Antileishmanial and Antimalarial Properties : The compound has exhibited potential antileishmanial and antimalarial activities. In vitro studies revealed that certain derivatives showed IC50 values indicative of effective inhibition against Leishmania amazonensis, with some compounds achieving IC50 values as low as 23.8 µM . This suggests that modifications to the pyrazole structure can enhance activity against these pathogens.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays, highlighting their potential in treating inflammatory conditions .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes or receptors involved in various biological pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which is relevant in neuropharmacology .
- Receptor Modulation : By altering receptor activity, this compound may influence cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as pain and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via catalytic hydrogenation of 1,5-dimethyl-3-nitro-1H-pyrazole. A reported method uses 10% palladium on carbon under hydrogen gas (60 psi) in a mixture of MeOH and EtOAc, yielding 87% product after 12 hours . Key parameters include catalyst loading, solvent choice, and hydrogen pressure. For reproducibility, ensure strict control of reaction atmosphere (nitrogen initially) and post-reaction purification via filtration and drying (Na₂SO₄) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral inconsistencies resolved?
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example, NMR in DMSO-d₆ shows peaks at δ 5.19 (s, 1H, pyrazole-H), 4.33 (br. s., 2H, NH₂), 3.43 (s, 3H, N–CH₃), and 2.07 (s, 3H, C–CH₃) . LCMS typically confirms molecular weight with m/z = 112.3 (M + 1)+ . Purity is validated via HPLC (≥95%) . Discrepancies in spectra may arise from residual solvents or tautomerism; use high-resolution techniques (e.g., NMR) and computational modeling to resolve ambiguities .
Advanced Research Questions
Q. How can this compound be functionalized for applications in medicinal chemistry, and what challenges arise during sulfonation?
The amine group is reactive toward sulfonation. A two-step method involves reacting with chlorosulfonic acid (general method D) to form 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride (26% yield), followed by coupling with amines (method E1) to yield sulfonamides (55% yield) . Challenges include controlling exothermic reactions during sulfonation and avoiding hydrolysis of the sulfonyl chloride intermediate. Optimize stoichiometry and use anhydrous conditions to mitigate side reactions .
Q. What insights do crystallographic studies provide about the hydrogen-bonding network of this compound derivatives?
X-ray crystallography of derivatives (e.g., 4-{[4-(dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) reveals intermolecular N–H···O and C–H···π interactions stabilizing the crystal lattice . Graph set analysis (Etter’s formalism) can classify hydrogen-bonding patterns, aiding in predicting solubility and stability . For accurate results, collect high-resolution data (e.g., synchrotron sources) and refine structures using SHELXL .
Q. How should researchers address contradictions in reactivity data between this compound and its analogs?
Discrepancies may arise from steric effects or electronic differences. For example, methylation at the pyrazole ring alters electron density, affecting nucleophilic substitution rates. Systematically compare substituent effects via Hammett plots or DFT calculations . Validate hypotheses using kinetic studies (e.g., variable-temperature NMR) .
Properties
IUPAC Name |
1,5-dimethylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRLFMMSIGPOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426904 | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35100-92-6 | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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